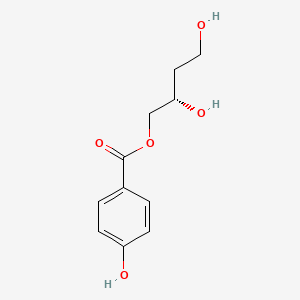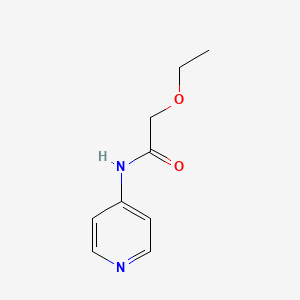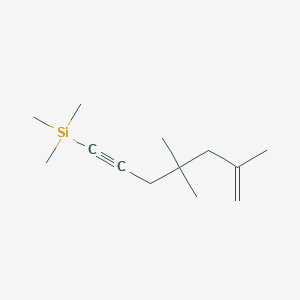![molecular formula C21H16OS3 B15168018 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 634602-06-5](/img/structure/B15168018.png)
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound that features a complex structure with a combination of methoxyphenyl and dithiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography might be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学的研究の応用
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.
作用機序
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-[2-(4-Methoxyphenyl)ethenyl]phenol: Similar structure with a phenol group instead of dithiophenyl.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of dithiophenyl.
5-(4-Methoxyphenyl)-1H-imidazole: Features an imidazole ring instead of dithiophenyl.
Uniqueness
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to its combination of methoxyphenyl and dithiophenyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
634602-06-5 |
|---|---|
分子式 |
C21H16OS3 |
分子量 |
380.6 g/mol |
IUPAC名 |
3-[2-(4-methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C21H16OS3/c1-22-17-10-7-15(8-11-17)6-9-16-14-20(18-4-2-12-23-18)25-21(16)19-5-3-13-24-19/h2-14H,1H3 |
InChIキー |
XJIFOFKDHCREDX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)



![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)

![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)





